N-Dodecyl-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-N-(2-methoxyethyl)acetamide is an organic compound with the molecular formula C17H35NO2. It is a tertiary amide with a long dodecyl chain and a methoxyethyl group attached to the nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-N-(2-methoxyethyl)acetamide typically involves the reaction of dodecylamine with 2-methoxyethyl acetate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-N-(2-methoxyethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce N-dodecyl-N-(2-methoxyethyl)amine.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-N-(2-methoxyethyl)acetamide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: In cell culture and molecular biology experiments as a detergent to solubilize proteins and membranes.
Medicine: Potential use in drug delivery systems due to its amphiphilic nature.
Industry: In the formulation of cleaning agents, emulsifiers, and other industrial products.
Wirkmechanismus
The mechanism of action of N-Dodecyl-N-(2-methoxyethyl)acetamide involves its ability to interact with lipid membranes and proteins. The long dodecyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and solubilizing membrane proteins. The methoxyethyl group enhances its solubility in aqueous environments, making it an effective surfactant.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecyl-N-methylacetamide
- N-Dodecyl-N-ethylacetamide
- N-Dodecyl-N-(2-hydroxyethyl)acetamide
Uniqueness
N-Dodecyl-N-(2-methoxyethyl)acetamide is unique due to the presence of the methoxyethyl group, which imparts distinct solubility and surfactant properties compared to other similar compounds. This makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
157843-51-1 |
---|---|
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
N-dodecyl-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C17H35NO2/c1-4-5-6-7-8-9-10-11-12-13-14-18(17(2)19)15-16-20-3/h4-16H2,1-3H3 |
InChI-Schlüssel |
ARINIYWVBQSCPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCN(CCOC)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.